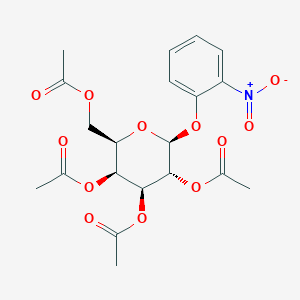

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate

Overview

Description

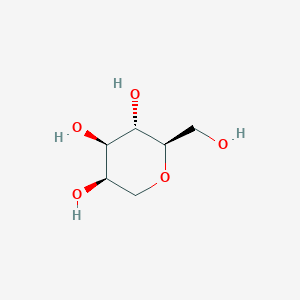

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃NO₁₂ and its molecular weight is 469.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism, where it catalyzes the hydrolysis of lactose into glucose and galactose .

Mode of Action

O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . When this compound is cleaved by the enzyme, it releases o-nitrophenol , which can be quantified by colorimetric detection . This interaction allows for the investigation of the enzyme’s activity and mechanisms .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it aids in the breakdown of lactose, a disaccharide found in milk. The hydrolysis of this compound by β-galactosidase mimics the natural process of lactose digestion, providing insights into the enzyme’s function and the overall pathway .

Pharmacokinetics

It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol , suggesting that it could be well-absorbed in the body. It is recommended to be stored at -20° C, indicating that it may require specific conditions for stability .

Result of Action

The cleavage of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside by β-galactosidase results in the release of o-nitrophenol . This compound can be detected colorimetrically, providing a quantitative measure of β-galactosidase activity . This can be particularly useful in diagnosing conditions like lactose intolerance or lysosomal storage disorders, where β-galactosidase activity may be altered .

Action Environment

The action of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, its storage at -20° C suggests that low temperatures may be necessary for maintaining its stability . Additionally, the activity of β-galactosidase, its target enzyme, is known to be affected by pH, with optimal activity often observed at slightly acidic to neutral pH levels .

Biochemical Analysis

Biochemical Properties

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is hydrolyzed by the enzyme β-galactosidase, which breaks down lactose into galactose and glucose . The hydrolysis of this compound results in the release of galactose and a yellow chromogenic compound .

Cellular Effects

The hydrolysis of this compound by β-galactosidase can be used to detect the presence of this enzyme in cells . The yellow chromogenic compound produced in this reaction can be detected colorimetrically, providing a simple and effective method for assessing β-galactosidase activity in cellular assays .

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by the enzyme β-galactosidase . This enzyme cleaves the glycosidic bond in this compound, releasing galactose and a yellow chromogenic compound .

Temporal Effects in Laboratory Settings

The hydrolysis of this compound by β-galactosidase is a rapid reaction, occurring within a 24-hour period

Metabolic Pathways

This compound is involved in the metabolic pathway of lactose degradation, where it serves as a synthetic substrate for the enzyme β-galactosidase

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-17-6 | |

| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

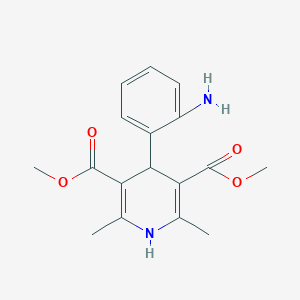

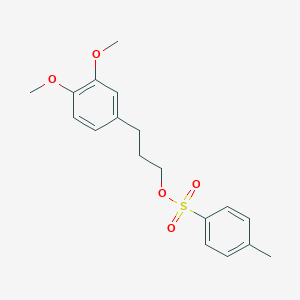

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)